7-Methoxy-1-naphthylacetonitrile
CAS No.: 138113-08-3
Cat. No.: VC20759707
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 138113-08-3 |
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Molecular Formula | C13H11NO |
Molecular Weight | 197.23 g/mol |
IUPAC Name | 2-(7-methoxynaphthalen-1-yl)acetonitrile |
Standard InChI | InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3 |
Standard InChI Key | PYJMGUQHJINLLD-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CC=C2CC#N)C=C1 |
Canonical SMILES | COC1=CC2=C(C=CC=C2CC#N)C=C1 |
Appearance | Powder |
Overview of 7-Methoxy-1-naphthylacetonitrile
7-Methoxy-1-naphthylacetonitrile is an organic compound with the molecular formula
. The uniqueness of this compound lies in its specific methoxy substitution at position seven, influencing both its chemical reactivity and biological activity.
Data Table: Chemical and Physical Properties
Property | Value |
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CAS Number | 138113-08-3 |
Molecular Weight | 197.232 g/mol |
Molecular Formula |
text|
| Melting Point | 81-83°C |
| Boiling Point | 374.3±17.0 °C at 760 mmHg |
| Density | 1.1±0.1 g/cm3 |
| Flash Point | 157.7±14.8 °C |
Synonyms and Identifiers
7-Methoxy-1-naphthylacetonitrile is also known by several other names :
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2-(7-methoxynaphthalen-1-yl)acetonitrile
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N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide
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Agomelatine-12
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Agomelatine Interm
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Agomelatine Impurity 27
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Agomelatine Impurity 38
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Agomelatine Intermediate 1
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AgoMelatine interMediate A
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7-Methoxy-1-phthylacetonitrile
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7-Methoxy-Naphthyl Acetonitrile
Identifiers include:
Synthesis of 7-Methoxy-1-naphthylacetonitrile
Several methods exist for synthesizing 7-Methoxy-1-naphthylacetonitrile.
Industrial Production Methods
Industrial production of 7-Methoxy-1-naphthylacetonitrile typically employs the one-pot synthesis method due to its simplicity and high yield. This method uses a single reaction solvent for both steps, making it more efficient and cost-effective for large-scale production.
Chemical Reactions
7-Methoxy-1-naphthylacetonitrile undergoes various chemical reactions:
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Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product is 7-Methoxy-1-naphthoic acid.
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Reduction: Reduction reactions can convert the nitrile group to primary amines. Lithium aluminum hydride (
) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used. The major product is 7-Methoxy-1-naphthylamine. -
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Halogenating agents and strong acids or bases are typically employed. Various substituted naphthylacetonitriles are produced depending on the substituent introduced.
Role in Agomelatine Synthesis
7-Methoxy-1-naphthylacetonitrile is a crucial intermediate in the synthesis of Agomelatine, a medication used to treat major depressive disorder. Agomelatine, or N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, has valuable pharmacological properties .
Scientific Research Applications
7-Methoxy-1-naphthylacetonitrile is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals:
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Chemistry: Used as a building block in organic synthesis.
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Biology: Studied for its potential biological activities and interactions.
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Medicine: Key intermediate in the synthesis of agomelatine, a melatonin receptor agonist used to treat depression and sleep disorders.
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Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Spectral Information
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NMR Data: 1H NMR (300 MHz, CD3OD): delta 3.00 (br. s, 2H), 3.20 (br. s, 2H), 3.93 (s, 3H), 7.12 (d, J=8.7 Hz, 1H), 7.24 (m, 3H), 7.63 (d, J=7.8 Hz, 1H), 7.73 (d, J=8.7 Hz, 1H) .
Structural Features
In the crystal, weak aromatic π–π stacking [centroid–centroid distance = 3.758 (3) Å] may help to stabilize the structure .
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